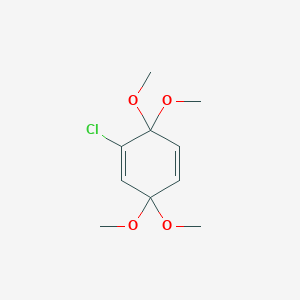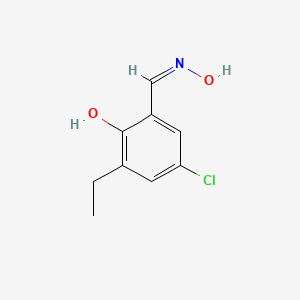
N-Formyl-L-methionyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-L-methionyl-L-tyrosine is a derivative of the amino acids methionine and tyrosine. This compound is characterized by the presence of a formyl group attached to the amino group of methionine. It plays a significant role in various biochemical processes, particularly in the initiation of protein synthesis in certain organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-tyrosine typically involves the formylation of L-methionine followed by coupling with L-tyrosine. The formylation process can be achieved using formic acid or formyl chloride under controlled conditions. The coupling reaction is often facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
N-Formyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Hydroxymethyl-L-methionyl-L-tyrosine.
Substitution: Derivatives with different functional groups replacing the formyl group.
科学的研究の応用
N-Formyl-L-methionyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Plays a role in the study of protein synthesis and post-translational modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
作用機序
N-Formyl-L-methionyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The formyl group on the methionine residue is recognized by specific enzymes and ribosomal machinery, facilitating the initiation of protein synthesis. This compound interacts with molecular targets such as formyl peptide receptors, which play a role in immune response and cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-Formylmethionine: A simpler derivative used in bacterial protein synthesis.
N-Formyl-L-methionyl-L-leucine: Another formylated peptide with similar properties.
N-Formyl-L-methionyl-L-phenylalanine: Known for its role in immune response and chemotaxis.
Uniqueness
N-Formyl-L-methionyl-L-tyrosine is unique due to the presence of both methionine and tyrosine residues, which confer distinct biochemical properties. The combination of these amino acids allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
特性
CAS番号 |
60189-53-9 |
|---|---|
分子式 |
C15H20N2O5S |
分子量 |
340.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-23-7-6-12(16-9-18)14(20)17-13(15(21)22)8-10-2-4-11(19)5-3-10/h2-5,9,12-13,19H,6-8H2,1H3,(H,16,18)(H,17,20)(H,21,22)/t12-,13-/m0/s1 |
InChIキー |
CUSVDNMMLDGZSW-STQMWFEESA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC=O |
正規SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)



![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)


![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
